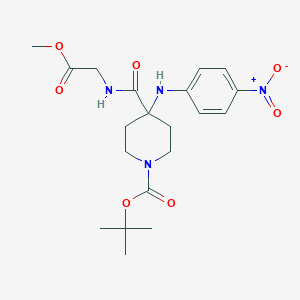

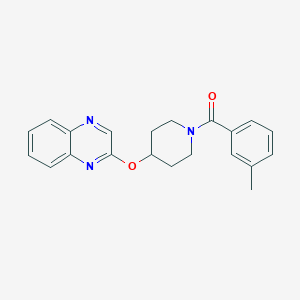

(E)-6-甲基-3-(((2-(甲硫基)-5-苯基噻唑-4-基)亚氨基)甲基)喹啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one" is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. The resulting imine linkage is a characteristic feature of these compounds. Although the provided data does not directly discuss this specific compound, it does provide insights into similar Schiff base compounds and their metal complexes, which can be useful in understanding the general behavior and properties of such compounds.

Synthesis Analysis

The synthesis of Schiff bases and their metal complexes can be achieved through the reaction of amines with carbonyl compounds. For instance, the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a related Schiff base ligand derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol has been reported . The synthesis involves the formation of the Schiff base ligand followed by complexation with the appropriate metal ions. This process is likely similar to the synthesis of the compound , which would involve the reaction of a thiazolylamine with a quinolinone derivative.

Molecular Structure Analysis

The molecular structure of Schiff bases and their complexes can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a related compound, (E)-1-(4-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-ylamino)phenyl)-3-phenylprop-2-en-1-one, was determined using single crystal X-ray diffraction, revealing its triclinic crystal system and space group . The molecular and crystal structures are stabilized by intramolecular and intermolecular interactions, such as hydrogen bonding. These findings suggest that the compound of interest may also exhibit a complex molecular structure with similar stabilizing interactions.

Chemical Reactions Analysis

Schiff bases and their metal complexes are known to exhibit catalytic properties in various chemical reactions. The catalytic performance of the synthesized metal complexes of a related Schiff base was evaluated in the oxidation reaction of styrene using H2O2 . The copper complex, in particular, showed a conversion of 65.6% with benzaldehyde and 1-phenylethane-1,2-diol as the major products. This indicates that the compound "(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one" may also have potential catalytic applications, possibly in oxidation reactions or other types of chemical transformations.

Physical and Chemical Properties Analysis

科学研究应用

抗菌活性

一项研究重点关注合成与所讨论化学结构相关的化合物,探索它们的抗菌活性。研究表明,某些合成的化合物表现出显着的抗菌活性,强调了这些化合物在开发新的抗菌剂中的潜力。然而,发现这些化合物对选定的真菌无效,突出了其抗菌特性的特异性 (M. Idrees, Y. G. Bodkhe, N. Siddiqui,2018)。

抗癌活性

另一个研究领域探索了新型噻唑/-2-喹诺酮衍生物的合成,包括与目标化学结构相关的化合物,以评估它们的结肠抗癌活性。该研究强调了这些新合成化合物的适度结肠抗癌活性,表明它们在癌症治疗中作为治疗剂的潜力 (Ashraf A. Aly Prof, Asmaa H. Mohamed, M. Ramadan,2020)。

传感应用

对化学传感器的研究也利用了具有相似结构的化合物,用于选择性检测水溶液中的离子。一项研究开发了一种用于氰化物检测的高选择性比色化学传感器,说明了这些化合物在环境和分析化学中检测有害物质方面的多功能性 (Y. Na, G. Park, H. Jo, Seul Ah Lee, Cheal Kim,2014)。

光致变色和离子致变色性质

已合成源自或与目标化学结构相关的化合物,以研究它们的光致变色和离子致变色性质,以及它们的光谱发光特性。这些研究有助于开发分子开关和传感器,突出了这些化学结构在材料科学中的功能多样性 (V. Bren, A. D. Dubonosov, O. Popova, Yu. V. Revinskii, K. S. Tikhomirova, V. Minkin,2018)。

缓蚀

进一步的研究深入探讨了带有喹啉环的吡喃衍生物(包括类似化合物)的缓蚀性能。该研究旨在探索它们在酸性环境中保护低碳钢免受腐蚀的有效性,强调了这些化合物在防腐蚀技术中的潜在工业应用 (M. Khattabi, F. Benhiba, S. Tabti, A. Djedouani, A. Assyry, R. Touzani, I. Warad, H. Oudda, A. Zarrouk,2019)。

属性

IUPAC Name |

6-methyl-3-[(E)-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)iminomethyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS2/c1-13-8-9-17-15(10-13)11-16(20(25)23-17)12-22-19-18(27-21(24-19)26-2)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,25)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPFRUOEQSOREO-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=NC3=C(SC(=N3)SC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)/C=N/C3=C(SC(=N3)SC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)

![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)

![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)

![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)

![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)